

# Spectroscopic Profile of 5-Bromoisatin: A Technical Guide

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Compound of Interest		
Compound Name:	5-Bromoisatin	
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This guide provides a comprehensive overview of the spectroscopic data for **5-Bromoisatin** (5-bromo-1H-indole-2,3-dione), a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **5-Bromoisatin**. The data presented below was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d6) and recorded on a 500 MHz spectrometer for <sup>1</sup>H NMR and a 125 MHz spectrometer for <sup>13</sup>C NMR.[1]

#### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **5-Bromoisatin** exhibits three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
6.88	d	8.3	1H	H-7
7.74	dd	8.3, 1.9	1H	H-6
7.66	d	1.9	1H	H-4

#### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum of **5-Bromoisatin** shows eight signals, corresponding to the eight carbon atoms in the molecule.[1]

Chemical Shift (δ) ppm	Assignment
115.13	C-7
115.15	C-5
120.44	C-3a
127.76	C-4
140.89	C-6
150.43	C-7a
159.84	C-2 (Amide C=O)
184.05	C-3 (Ketone C=O)

# Infrared (IR) Spectroscopy

The IR spectrum of **5-Bromoisatin** provides valuable information about the functional groups present in the molecule. The spectrum is typically recorded using a Potassium Bromide (KBr) disc or as a nujol mull.[2] The characteristic absorption bands are indicative of the N-H, C=O (amide and ketone), and aromatic C-H and C=C bonds.



Wavenumber (cm <sup>-1</sup> )	Functional Group
~3300-3100	N-H stretching (amide)
~1750-1730	C=O stretching (ketone)
~1700-1680	C=O stretching (amide)
~1600, ~1470	C=C stretching (aromatic)
~800-750	C-H bending (aromatic, out-of-plane)

# **Mass Spectrometry (MS)**

Mass spectrometry of **5-Bromoisatin** is used to determine its molecular weight and fragmentation pattern. The molecular ion peak corresponds to the mass of the molecule with the most abundant isotopes.

m/z	Assignment
225/227	[M] <sup>+</sup> (Molecular ion peak, bromine isotopes <sup>79</sup> Br/ <sup>81</sup> Br)

# **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data presented above.

## **NMR Spectroscopy**

Sample Preparation: A small amount of **5-Bromoisatin** is dissolved in a deuterated solvent, such as DMSO-d6, in an NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.

Data Acquisition: The <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C).[1] For <sup>13</sup>C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to single lines for each carbon.

## IR Spectroscopy (KBr Pellet Method)



Sample Preparation: A few milligrams of **5-Bromoisatin** are finely ground with spectroscopic grade potassium bromide (KBr). The mixture is then compressed under high pressure to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of a pure KBr pellet is also recorded for background correction.

## **Mass Spectrometry**

Sample Introduction: The **5-Bromoisatin** sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

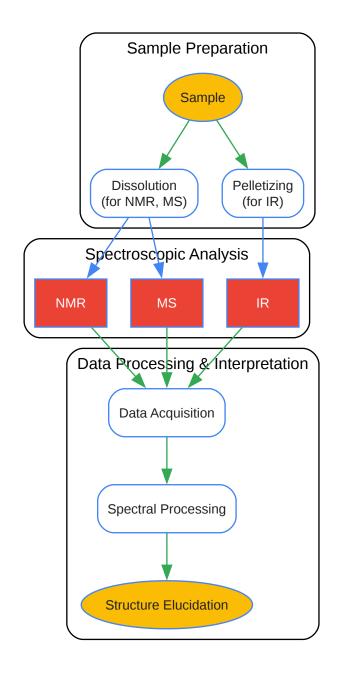
Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

# **Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Bromoisatin**.





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Caption: Workflow for Spectroscopic Analysis of **5-Bromoisatin**.

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### References

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